molecular formula C7H8N4O B1419045 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1186609-65-3

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No. B1419045
M. Wt: 164.16 g/mol
InChI Key: GIIQPCQVPGBPIQ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They are part of the pyrazolopyridines family, which are formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .


Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, structures 1 and 2 have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Molecular Structure Analysis

These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

Scientific Research Applications

Synthesis and Derivative Formation

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine and its derivatives are synthesized for various applications. Kaping et al. (2016) described a method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which showed promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016). Similarly, Attaby et al. (2009) synthesized derivatives of pyrido[2’,3’:3,4]pyrazolo[5,1-c][1,2,4]triazines with potential anti-Alzheimer and anti-cox2 properties (Attaby et al., 2009).

Pharmaceutical Research

These compounds are actively researched for pharmaceutical applications. A study by Chavva et al. (2013) focused on synthesizing novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, showing effectiveness against various cancer cell lines (Chavva et al., 2013). Similarly, Kurumurthy et al. (2014) developed novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic activities against human cancer cell lines (Kurumurthy et al., 2014).

Chemical Synthesis and Reactivity

In the field of chemical synthesis, the synthesis and reactivity of these compounds are of significant interest. For instance, Shi et al. (2010) synthesized a series of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using ionic liquid, highlighting the protocol’s advantages in terms of yield and environmental friendliness (Shi et al., 2010).

Environmental and Green Chemistry

Environmental considerations in synthesis are also explored. Bazgir et al. (2010) reported an ultrasound-assisted synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones in water, emphasizing the method's environmentally benign nature (Bazgir et al., 2010).

Advanced Materials and Nanotechnology

In advanced materials and nanotechnology, these compounds find applications due to their unique properties. Halim et al. (2022) synthesized and analyzed novel pyrazolo[3,4-b]pyridine derivatives, focusing on their quantum studies, nonlinear optical properties, and thermodynamic properties (Halim et al., 2022).

properties

IUPAC Name

3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIQPCQVPGBPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657921
Record name 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

CAS RN

1186609-65-3
Record name 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MP Huestis, D Dela Cruz, AG DiPasquale… - Journal of Medicinal …, 2021 - ACS Publications
Optimization of a series of aryl urea RAF inhibitors led to the identification of type II pan-RAF inhibitor GNE-0749 (7), which features a fluoroquinazolinone hinge-binding motif. By …
Number of citations: 14 pubs.acs.org
MWH Hoorens, ME Ourailidou, T Rodat… - European Journal of …, 2019 - Elsevier
Metastatic melanoma is amongst the most difficult types of cancer to treat, with current therapies mainly relying on the inhibition of the BRAF V600E mutant kinase. However, systemic …
Number of citations: 38 www.sciencedirect.com

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